Antibacterial agent 186

Antibacterial Staphylococcus epidermidis Multidrug Resistance

Antibacterial agent 186, also referred to as compound 25, is a synthetic arylurea derivative identified through bioisosteric replacement of a sulfonamide moiety in a series of aryloxy[1-(thien-2-yl)propyl]piperidines. It exhibits potent, selective bacteriostatic activity against clinical multidrug-resistant (MDR) Staphylococcus epidermidis, a leading cause of nosocomial infections and medical-device-related biofilms.

Molecular Formula C26H27ClF3N3O2S
Molecular Weight 538.0 g/mol
Cat. No. B12372426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 186
Molecular FormulaC26H27ClF3N3O2S
Molecular Weight538.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)NC2=CC(=CC=C2)Cl)CCC(C3=CC=CS3)OC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C26H27ClF3N3O2S/c27-19-3-1-4-21(17-19)32-25(34)31-20-10-13-33(14-11-20)15-12-23(24-5-2-16-36-24)35-22-8-6-18(7-9-22)26(28,29)30/h1-9,16-17,20,23H,10-15H2,(H2,31,32,34)
InChIKeySSQKZUFKRPRELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 186 (Compound 25): A Selective Arylurea Derivative Targeting Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis


Antibacterial agent 186, also referred to as compound 25, is a synthetic arylurea derivative identified through bioisosteric replacement of a sulfonamide moiety in a series of aryloxy[1-(thien-2-yl)propyl]piperidines [1]. It exhibits potent, selective bacteriostatic activity against clinical multidrug-resistant (MDR) Staphylococcus epidermidis, a leading cause of nosocomial infections and medical-device-related biofilms [1]. The compound is characterized by a molecular formula of C26H27ClF3N3O2S and a molecular weight of 538.0 g/mol, with typical purity ≥95% [2].

Why Structural Analogs and Standard-of-Care Antibiotics Cannot Substitute for Antibacterial Agent 186 in MDR S. epidermidis Research


Within the arylurea/arylsulfonamide chemical series, minute structural alterations profoundly impact antibacterial spectrum, biofilm eradication capacity, and mammalian cell selectivity [1]. For instance, the simple bioisosteric replacement of a sulfonamide with a urea group (converting analog 14 to compound 25) or shifting a chlorine substituent from the para- to meta-position on the arylurea fragment abolishes activity against MDR strains [1]. Similarly, the last-resort antibiotic linezolid, while initially effective, is compromised by emerging linezolid-resistant S. epidermidis (LRSE) and exhibits inferior antibiofilm properties [1]. Consequently, Antibacterial agent 186 cannot be generically substituted with closely related in-class compounds or existing clinical antibiotics without significant loss of potency, anti-biofilm function, or safety margin.

Quantitative Comparative Evidence for Antibacterial Agent 186 Against MDR S. epidermidis


Potent Bacteriostatic Activity Against Clinical MDR S. epidermidis Isolates Versus Linezolid and Analog 14

Against a panel of 81 clinical multidrug-resistant S. epidermidis (MDR-SE) isolates, Antibacterial agent 186 (compound 25) demonstrated a MIC50 of 1.6 μg/mL and a MIC90 of 3.125 μg/mL [1]. This activity was comparable to linezolid (MIC50 0.8 μg/mL, MIC90 1.6 μg/mL) but markedly superior to the closely related sulfonamide analog compound 14, which exhibited a MIC50 of 6.25 μg/mL and a MIC90 of 50 μg/mL [1].

Antibacterial Staphylococcus epidermidis Multidrug Resistance

Superior Biofilm Inhibition and Eradication Compared to Linezolid and Sulfonamide Analogs

In biofilm assays against MDR S. epidermidis, Antibacterial agent 186 exhibited a minimal biofilm inhibition concentration (MBIC90) and minimal biofilm eradication concentration (MBEC90) of 31.25 μg/mL [1]. In contrast, linezolid required a higher concentration of 50 μg/mL for both parameters, while the sulfonamide analog compound 14 showed no antibiofilm activity at concentrations up to 125 μg/mL [1].

Biofilm Staphylococcus epidermidis MBEC

Enhanced Selectivity Over Mammalian Cells Relative to Linezolid and Analog 14

Cytotoxicity profiling against H9c2 cardiomyocytes revealed that Antibacterial agent 186 has an IC50 of 26.9 μg/mL, yielding a selectivity index (SI = IC50/mean MIC) of 15.3 [1]. By comparison, linezolid exhibited lower selectivity with an IC50 of 16.9 μg/mL and an SI of 7.3, while the sulfonamide analog compound 14 showed an SI of only 2.8 [1]. No hemolysis (<1%) was observed for compound 25 at 200 μM on horse red blood cells [1].

Cytotoxicity Selectivity Index Cardiomyocytes

Rapid Membrane Depolarization Comparable to CCCP and Daptomycin

Mechanistic studies using DiOC2 staining demonstrated that Antibacterial agent 186 induces complete depolarization of the bacterial cell membrane in S. epidermidis clinical strains within 15 minutes at a concentration of 4× MIC [1]. The magnitude and kinetics of depolarization were comparable to that produced by the protonophore CCCP (carbonyl cyanide 3-chlorophenylhydrazone), a positive control, and daptomycin, a membrane-active reference antibiotic [1].

Membrane Depolarization Mechanism of Action Staphylococcus epidermidis

High-Value Application Scenarios for Antibacterial Agent 186 Based on Quantitative Evidence


Anti-Biofilm Coatings for Medical Devices and Implants

Given its potent biofilm inhibition (MBIC90 = 31.25 μg/mL) and eradication (MBEC90 = 31.25 μg/mL) properties against MDR S. epidermidis [1], Antibacterial agent 186 is ideally suited for incorporation into polymer coatings, hydrogels, or surface modifications of central venous catheters, prosthetic implants, and other indwelling medical devices to prevent biofilm formation and reduce nosocomial infection risk.

Research on Multidrug-Resistant and Linezolid-Resistant S. epidermidis Infections

Antibacterial agent 186 retains potent activity (MIC50 = 1.6 μg/mL) against clinical MDR S. epidermidis isolates, including those resistant to the last-resort antibiotic linezolid [1]. This makes it a valuable tool compound for studying resistance mechanisms, validating new drug targets in MDR Gram-positive pathogens, and evaluating therapeutic strategies for infections where current treatment options have failed.

Membrane-Targeting Antibacterial Mechanism Studies

The compound's ability to induce rapid and complete bacterial membrane depolarization within 15 minutes, comparable to CCCP and daptomycin [1], positions it as an excellent probe for investigating bacterial membrane dynamics, the role of membrane potential in MDR S. epidermidis physiology, and the development of membrane-active antimicrobials that bypass traditional resistance pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 186

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.